N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 3,4,5-trimethoxybenzamide moiety. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents (e.g., combretastatin analogs), while the 1,3,4-oxadiazole ring enhances metabolic stability and influences electronic properties . The 2-chlorophenyl substituent may contribute to hydrophobic interactions in biological targets.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(23)20-18-22-21-17(27-18)11-6-4-5-7-12(11)19/h4-9H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKFROYUBVSLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, similar compounds like indole derivatives have been shown to interact with various receptors, leading to a range of biological effects.
Biological Activity
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. Oxadiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this specific compound based on available literature and research findings.
- Molecular Formula : C25H15Cl2N7O2
- Molecular Weight : 516.35 g/mol
- IUPAC Name : this compound
- InChI Key : ASWQRGJVRGJZPM-UHFFFAOYSA-N
Biological Activity Overview
Research has shown that oxadiazole compounds exhibit a range of biological activities. The specific compound has been studied for its potential as an anticancer agent and its antioxidant properties.
Anticancer Activity
Several studies have explored the anticancer effects of oxadiazole derivatives. For instance:
- A study indicated that oxadiazole compounds can induce apoptosis in cancer cell lines such as pancreatic cancer (PANC-1) and HEK293 cells through apoptotic signaling pathways .
- The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent .
Antioxidant Activity
Oxadiazoles are recognized for their antioxidant properties:
- The antioxidant activity of related compounds was measured using assays like CUPRAC (cupric acid-reducing antioxidant capacity), showing promising results .
- These compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects:
- It showed significant inhibition against cholinesterases and lipoxygenase enzymes. This inhibition is relevant for conditions like Alzheimer's disease and inflammation .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Anticancer | Cytotoxicity | Significant against PANC-1 cells |
| Antioxidant | CUPRAC | High scavenging activity |
| Enzyme Inhibition | Cholinesterase | Moderate inhibition observed |
Case Studies
- Study on Antioxidant Effects :
- Anticancer Study :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,4-Oxadiazole Derivatives with Trimethoxyphenyl Groups
Analysis :
- The acetamide analog () simplifies the structure but may weaken π-π stacking interactions due to the smaller acetamide group.
- Sulfanyl-acetamide derivatives () demonstrate broader antimicrobial activity, suggesting the sulfanyl group enhances membrane permeability.
- The dimeric compound () could target multivalent binding sites, though synthetic complexity increases.
Benzamide Derivatives with Halogen-Substituted Aromatic Rings
Analysis :
- The absence of the oxadiazole ring in N-(3-bromophenyl)-3,4,5-trimethoxybenzamide () likely reduces rigidity and metabolic stability compared to the target compound.
- The thioxo-oxadiazole derivative () introduces a sulfur atom, which may improve redox activity but increase toxicity risks.
Hybrid Structures with Heterocyclic Cores
Key Research Findings and Trends
Role of the Oxadiazole Ring : The 1,3,4-oxadiazole core enhances metabolic stability and provides a planar geometry for target binding. Derivatives without this ring (e.g., ) show reduced structural rigidity.
Impact of Substituents :
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 429.85 | 3.2 | 1 | 7 |
| N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | 331.32 | 2.8 | 1 | 6 |
| ML339 | 513.98 | 3.5 | 2 | 7 |
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. C. albicans |
|---|---|---|
| N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides | 8–16 | 16–32 |
| 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide | N/A | 8 (anticandidal) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
